6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one and similar compounds have been synthesized and studied for their crystal structures, providing insights into their molecular configurations and interactions. For example, Jing & Img (2003) analyzed the crystal structure of related complexes, highlighting the significance of cation types in molecular interactions and packing (X. Jing & S. Img, 2003).
Catalysis and Chemical Synthesis
- These compounds are utilized in catalytic processes for the synthesis of various chemical structures. Liang et al. (2013) described a copper-catalyzed aerobic dehydrogenation method to synthesize pyridazin-3(2H)-ones, showing the tolerance of various functional groups, including bromo and fluoro, under the reaction conditions (L. Liang et al., 2013).
Applications in Organic Chemistry
- In organic chemistry, these compounds are involved in cross-coupling reactions and other synthetic transformations. Estevez, Coelho, & Raviña (1999) demonstrated the preparation of 5-substituted 6-phenyl-(2H)-pyridazin-3-ones using palladium-catalyzed cross-coupling reactions (I. Estevez, A. Coelho, & E. Raviña, 1999).
Potential Therapeutic Applications
- Kalai et al. (2020) synthesized a novel pyridazin-3(2H)-one derivative and conducted molecular docking studies to explore its potential as a therapeutic agent for COVID-19, suggesting its possible application in drug development (F. E. Kalai et al., 2020).
Advanced Material Synthesis
- Research has also explored the use of 6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one in the development of new materials. For instance, Choi, Shin, & Yoon (1990) investigated its reactions with 4-bromoacetoacetic acid and methyl 4-bromoacetoacetate for synthesizing novel acyclonucleosides, which could have implications in material science (S.-Y. Choi, S. Shin, & Y.-J. Yoon, 1990).
Corrosion Inhibition
- Kalai et al. (2020) also investigated pyridazinone derivatives for their efficiency as corrosion inhibitors in acidic solutions, indicating their potential utility in industrial applications (F. E. Kalai et al., 2020).
Mechanism of Action
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It is recommended to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
6-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-5-6-11(16)15(14-10)7-8-3-1-2-4-9(8)13/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFOEGWTFZPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one |
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